molecular formula C13H22N4 B1425359 4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1272294-71-9

4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B1425359
CAS No.: 1272294-71-9
M. Wt: 234.34 g/mol
InChI Key: IMNZUCOQLKQFHU-UHFFFAOYSA-N
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Description

4-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine is a chemical compound that features a triazole ring fused with a piperidine ring, and a cyclohexyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylamine with a suitable triazole precursor under controlled conditions. The reaction may be catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole or piperidine rings.

Scientific Research Applications

4-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclohexyl group in 4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Biological Activity

4-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine is a compound characterized by its unique structure, which includes a triazole ring linked to a piperidine moiety and a cyclohexyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is C13H22N4C_{13}H_{22}N_{4} with a molecular weight of approximately 234.34 g/mol. Its structural features contribute to its biological activity, particularly the hydrophobic cyclohexyl group which may enhance interactions with biological targets.

While specific target identification remains elusive, compounds with similar structures have exhibited varying degrees of cytotoxicity against tumor cell lines. The presence of the triazole ring is significant as triazoles are known to interact with various biological pathways, including those involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that derivatives of triazole compounds can exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects on various cancer cell lines, suggesting that this compound may share similar properties. Specific investigations into the cytotoxicity of this compound against tumor cells are necessary to elucidate its potential as an anticancer agent.

Antimicrobial Properties

The compound is also being investigated for antimicrobial activity. Triazole derivatives often show effectiveness against a range of bacterial strains. For example, studies on related triazole compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating that this compound could be evaluated for similar effects .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityNotes
4-(4H-1,2,4-triazol-3-yl)piperidineModerate cytotoxicityLacks cyclohexyl group
3-(3-cyclohexyl-4H-1,2,4-triazol-4-yl)piperidineAntimicrobial activityExhibits good antibacterial properties
1-substituted 4-cyclohexyl triazolo[4,3-a]quinazolinSignificant H1-antihistaminic activityMore potent than standard antihistamines

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives of triazoles and evaluating their biological activities. For instance:

  • Evaluation of Cytotoxicity : A study involving various triazole derivatives showed that some could inhibit TNF-α production significantly in peripheral blood mononuclear cells (PBMC), suggesting anti-inflammatory properties alongside potential anticancer effects .
  • Antimicrobial Testing : Research on related compounds demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC (Minimum Inhibitory Concentration) values ranged from 3.12 to 12.5 µg/mL for these compounds .

Properties

IUPAC Name

4-(4-cyclohexyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-2-4-12(5-3-1)17-10-15-16-13(17)11-6-8-14-9-7-11/h10-12,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNZUCOQLKQFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 3
4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 4
4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 5
4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 6
4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine

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